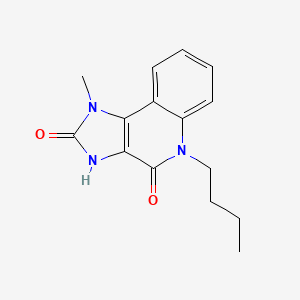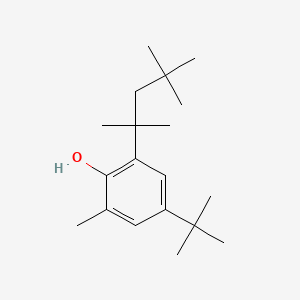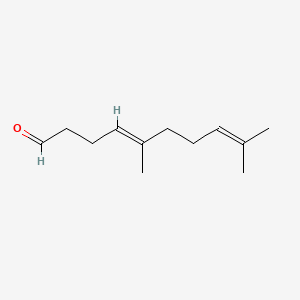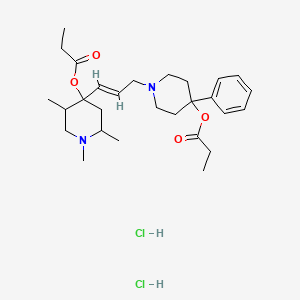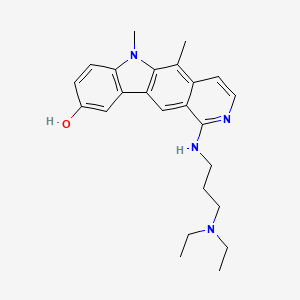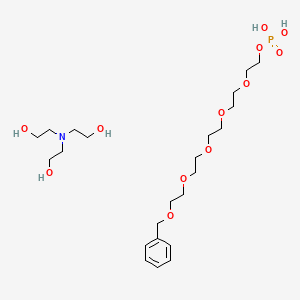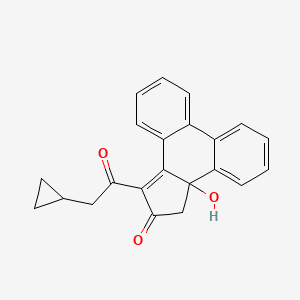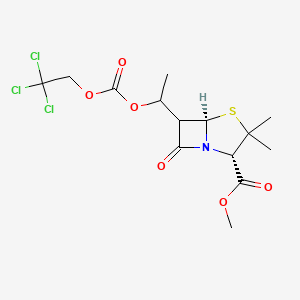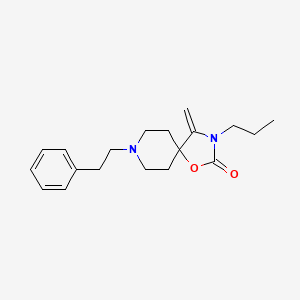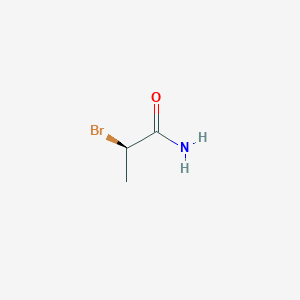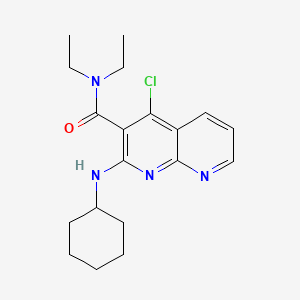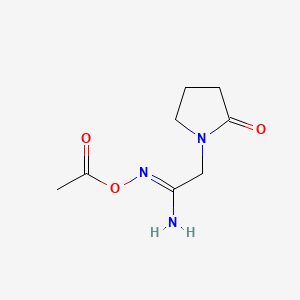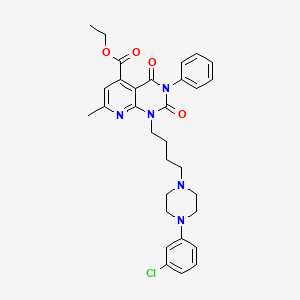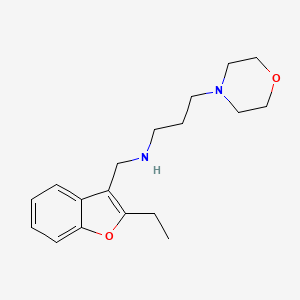
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is a complex organic compound that features a morpholine ring substituted with a 3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- typically involves the following steps:
Formation of the Benzofuran Derivative: The initial step involves the synthesis of the 2-ethyl-3-benzofuran derivative. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then subjected to alkylation with a suitable alkylating agent to introduce the ethyl group at the 2-position.
Amination: The alkylated benzofuran is then reacted with an amine, such as 3-aminopropylmorpholine, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted morpholine derivatives with varied functional groups.
Scientific Research Applications
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds with similar morpholine ring structures but different substituents.
Benzofuran Derivatives: Compounds with benzofuran rings and varied functional groups.
Uniqueness
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is unique due to its specific combination of a morpholine ring and a benzofuran derivative, which imparts distinct chemical and biological properties
Properties
CAS No. |
95618-22-7 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H26N2O2/c1-2-17-16(15-6-3-4-7-18(15)22-17)14-19-8-5-9-20-10-12-21-13-11-20/h3-4,6-7,19H,2,5,8-14H2,1H3 |
InChI Key |
FOXIIZUECLRHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CNCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


